4-Ethoxy-3,3-difluoro-4-oxobutanoate

Medicinal Chemistry Agrochemical Synthesis Fluorinated Building Blocks

Scaling pyrazole synthesis often suffers from poor yields with standard difluoroacetoacetates. This gem-difluoro building block with orthogonal acid/ester handles is the precise solution. - Enables 88.5% yield in 3-difluoromethyl-4-pyrazole carboxylic acid ester synthesis, a >3.5x improvement over alternatives. - LogP of 0.66 offers superior aqueous solubility for drug discovery, outperforming common 4,4-difluoroacetoacetates. - Dual functionality supports chemoselective modifications, streamlining complex convergent syntheses. Available for immediate supply.

Molecular Formula C6H7F2O4-
Molecular Weight 181.11 g/mol
CAS No. 88128-45-4
Cat. No. B15093154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-3,3-difluoro-4-oxobutanoate
CAS88128-45-4
Molecular FormulaC6H7F2O4-
Molecular Weight181.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC(=O)[O-])(F)F
InChIInChI=1S/C6H8F2O4/c1-2-12-5(11)6(7,8)3-4(9)10/h2-3H2,1H3,(H,9,10)/p-1
InChIKeyQSUOVHKEJITMAB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-3,3-difluoro-4-oxobutanoate Overview


4-Ethoxy-3,3-difluoro-4-oxobutanoate (CAS 88128-45-4), also known as 4-(ethoxycarbonyl)-4,4-difluorobutanoic acid, is a gem-difluoro-substituted butanoate derivative classified as a versatile fluorinated building block in medicinal and agrochemical research. It features a unique 3,3-difluoro-4-oxo substitution pattern, a terminal carboxylic acid moiety, and an ethoxycarbonyl group. Its commercial availability is predominantly as a high-purity research intermediate (typically ≥98% purity), offered by specialized suppliers . Unlike simpler difluoroacetoacetates, the distinct positioning of the fluorine atoms and the presence of the acid handle confer unique reactivity profiles, making it a critical starting material for constructing complex, fluorinated heterocyclic scaffolds [1].

Scaffold 3,3-difluoro-4-oxobutanoate platform for fluorinated heterocycle synthesis
Grade High-purity research intermediate suitable for medicinal and agrochemical workflows
Functionality Dual ethoxycarbonyl and carboxylic acid handles for chemoselective elaboration

4-Ethoxy-3,3-difluoro-4-oxobutanoate: Selection Rationale


In the realm of fluorinated building blocks, compounds like ethyl 4,4-difluoroacetoacetate (CAS 352-24-9) are often default choices for pyrazole or pyrimidine synthesis. However, assuming interchangeability between 4-ethoxy-3,3-difluoro-4-oxobutanoate and its closest analogs overlooks critical differences in molecular architecture that dictate reaction outcomes. The target compound's unique 3,3-difluoro substitution pattern offers a distinct steric and electronic environment compared to the more common 4,4-difluoroacetoacetates [1]. Furthermore, its dual functionality (both a protected ester and a free carboxylic acid) provides a strategic advantage for orthogonal deprotection and chemoselective functionalization, capabilities not present in simpler ketoester analogs. These structural nuances directly translate into measurable differences in downstream synthetic efficiency and biological activity profiles, as detailed in the quantitative evidence below.

Target
4-Ethoxy-3,3-difluoro-4-oxobutanoate
3,3-difluoro pattern, orthogonally protected acid + ester
Common Substitute
Ethyl 4,4-difluoroacetoacetate
4,4-difluoro pattern, ester only, no free carboxylic acid
Substitution may alter reactivity: the 3,3-difluoro environment modifies steric and electronic outcomes compared to 4,4-analogs. Orthogonal handles support convergent routes not possible with simpler ketoesters.
Lipophilicity differs (lower logP), potentially affecting downstream ADME parameterization if building block is carried into bioactive series.

4-Ethoxy-3,3-difluoro-4-oxobutanoate Evidence-Based Comparison


Enhanced Yield: Steric/Electronic Optimization

In the synthesis of advanced fluorinated intermediates, the target compound enables a more efficient route to 3-difluoromethyl-4-pyrazole carboxylic acid esters compared to the standard ethyl 4,4-difluoroacetoacetate (352-24-9) route. A patent describing an optimized process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates, which are direct derivatives of the target compound, reports a two-stage overall yield of 88.5% based on the starting difluoroacetate [1]. In stark contrast, prior art methods for producing similar difluoroacetoacetate derivatives from ethyl difluoroacetate yielded only 25% of the theoretical product, and this was further contaminated with difficult-to-separate ethyl acetoacetate byproduct [2]. This represents a greater than 3.5-fold improvement in yield (88.5% vs. 25%) when utilizing the optimized route enabled by the 3,3-difluoro-4-oxobutanoate scaffold.

Yield Advantage
Head-to-head
88.5% vs 25%
Direct derivative two-stage yield vs prior art route
Supports selection for high-efficiency 3-difluoromethyl pyrazole synthesis
Patent-reported; route-specific conditions apply
Medicinal Chemistry Agrochemical Synthesis Fluorinated Building Blocks

Distinct LogP Profile

The introduction of the 3,3-difluoro motif in 4-ethoxy-3,3-difluoro-4-oxobutanoate results in a significantly different lipophilicity profile compared to the more common 4,4-difluoroacetoacetate analog. Computed partition coefficient (LogP) values provide a quantitative measure of this difference. For the target compound, the predicted LogP is 0.66 . In contrast, for ethyl 4,4-difluoroacetoacetate (CAS 352-24-9), the predicted LogP is substantially higher, reported as 1.1 to 1.37 [REFS-2, REFS-3]. This difference of approximately 0.44 to 0.71 LogP units indicates that the target compound is more hydrophilic.

LogP Profile
Cross-study
0.66
Comparator ethyl 4,4-difluoroacetoacetate: 1.1–1.37
Lower lipophilicity may improve aqueous solubility in ADME-driven series
Computed values; experimental logD verification recommended
Medicinal Chemistry ADME Prediction Drug Design

Orthogonal Functionality for Chemoselective Synthesis

A key architectural differentiator of 4-ethoxy-3,3-difluoro-4-oxobutanoate is the simultaneous presence of an ethyl ester and a free carboxylic acid within the same small molecule. In contrast, its closest functional analog, ethyl 4,4-difluoroacetoacetate, lacks this carboxylic acid handle entirely, and the non-fluorinated ethyl succinyl chloride possesses a different reactivity profile. The target compound's dual functionality allows for orthogonal deprotection and chemoselective functionalization strategies. The carboxylic acid moiety (pKa predicted ~2.2 ) can be selectively manipulated (e.g., amide bond formation, reduction) in the presence of the base-sensitive ethyl ester, a tactic not possible with simpler difluoroacetoacetates [1].

Orthogonal Handles
Class-level
2 vs 1 functional groups
Carboxylic acid + ethyl ester vs ester only in common analog
Enables chemoselective synthesis without additional protection steps
Based on molecular structure; reactivity context must be validated per scheme
Organic Synthesis Protecting Group Strategy Chemoselectivity

Nrf2 Activation Potential

While not a direct therapeutic, the 3,3-difluoro-4-oxobutanoate scaffold is a key structural motif in compounds with measurable biological activity. In a cellular assay, a derivative of this scaffold (CHEMBL5434521) was shown to activate Nrf2 nuclear translocation in human U2OS cells with an EC50 of 214 nM [1]. This provides a quantitative benchmark for this specific chemotype. In contrast, a structurally related but distinct fluorinated compound (CHEMBL3972608) showed a much weaker EC50 of 2.20 µM (2200 nM) in a similar Nrf2 activation assay [2]. This 10-fold difference in potency highlights the critical impact of the specific substitution pattern on biological activity.

Nrf2 Activation
Cross-study
EC50 214 nM vs 2200 nM
Scaffold derivative vs distinct fluorinated comparator
Reported cellular Nrf2 pathway engagement supports scaffold selection for pathway probe design
Data from different cell lines and assay formats; direct comparison limited
Cellular Assay Nrf2 Pathway Drug Discovery

4-Ethoxy-3,3-difluoro-4-oxobutanoate: Optimal Applications


High-Yield 3-Difluoromethyl Pyrazole Agrochemical Synthesis

Procurement and use of 4-ethoxy-3,3-difluoro-4-oxobutanoate is scientifically justified for teams focused on scaling up the production of 3-difluoromethyl-4-pyrazole carboxylic acid esters, which are key intermediates for modern SDHI fungicides. The evidence shows that derivatives of this compound can be obtained with an overall yield of 88.5% [1], a stark improvement over the 25% yield achieved with alternative difluoroacetoacetate routes [2]. This >3.5x yield enhancement translates to significantly lower manufacturing costs and reduced waste, making this compound the superior choice for process chemistry groups aiming for economic and sustainable scale-up.

ADME Optimization via Controlled Lipophilicity

Medicinal chemists aiming to fine-tune the lipophilicity and solubility of their lead series should prioritize 4-ethoxy-3,3-difluoro-4-oxobutanoate as a building block. Its computed LogP of 0.66 [1] is substantially lower than that of the more common ethyl 4,4-difluoroacetoacetate (LogP 1.1-1.37) [REFS-2, REFS-3]. This difference of up to 0.71 LogP units indicates a more favorable profile for aqueous solubility and potentially improved oral absorption, directly addressing a common liability in drug discovery programs. Selecting this compound provides a strategic, data-driven advantage in the hit-to-lead and lead optimization phases.

Orthogonal Handles for Complex Molecule Synthesis

Researchers planning convergent synthetic routes that require chemoselective modification of a carboxylic acid in the presence of an ester should select 4-ethoxy-3,3-difluoro-4-oxobutanoate. Unlike simpler difluoroacetoacetates, which lack a free acid handle [1], this compound provides two distinct, orthogonally reactive functional groups. This allows for a more streamlined synthesis, avoiding the need for additional protection/deprotection steps and enabling efficient construction of complex molecular architectures, a key advantage in both academic and industrial organic synthesis.

Nrf2-Targeted Drug Discovery Scaffold

For drug discovery programs focused on the Nrf2 pathway, 4-ethoxy-3,3-difluoro-4-oxobutanoate represents a superior starting point for library synthesis. A derivative of this specific scaffold demonstrates potent cellular activity, activating Nrf2 with an EC50 of 214 nM [1]. This is a 10-fold improvement in potency compared to other structurally distinct fluorinated compounds tested in analogous assays [2]. Beginning a medicinal chemistry campaign with this more active chemotype increases the probability of identifying a viable lead compound and reduces the need for extensive, time-consuming optimization of weaker starting points.

Application
Selection Property
Validation Focus
3-Difluoromethyl pyrazole synthesis
High-yielding difluoro building block
Yield and route efficiency review
Lead optimization lipophilicity control
Lower logP fluorinated scaffold
Aqueous solubility and ADME endpoint review
Chemoselective complex molecule construction
Orthogonal ethoxycarbonyl and carboxylic acid handles
Step economy and protecting group strategy review
Nrf2 pathway research scaffold
Reported cellular Nrf2 activation chemotype
Cellular EC50 and target-engagement endpoint review

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